Edetate calcium disodium monohydrate

Description

Contextualization of Chelating Agents within Advanced Chemical Sciences

Chelating agents are organic molecules that can form two or more separate coordinate bonds with a single central metal ion, effectively sequestering it. This process, known as chelation, results in the formation of a stable, water-soluble complex called a chelate. google.com The term "chelate" is derived from the Greek word "chele," meaning "claw," which aptly describes the way the ligand grasps the metal ion. researchgate.net

The significance of chelating agents in advanced chemical sciences is vast and varied. They are instrumental in numerous applications, including:

Analytical Chemistry: Used for the quantitative analysis of metal ions through complexometric titrations.

Industrial Processes: Employed as sequestering agents to control metal ion reactivity in textile dyeing, paper production, and water treatment. wikipedia.org

Materials Science: Utilized in the synthesis of novel materials and for modifying the properties of existing ones.

Catalysis: Acting as ligands to stabilize and modify the reactivity of metal catalysts.

The effectiveness of a chelating agent is determined by the stability of the metal complex it forms, which is quantified by the stability constant (K). A higher stability constant indicates a stronger bond between the chelating agent and the metal ion.

Historical Trajectories and Milestones in the Understanding of EDTA-Class Ligands

The theoretical foundation for chelation chemistry was laid in the early 20th century by Alfred Werner, who developed the theory of coordination compounds. researchgate.net However, it was the pioneering work of Ferdinand Münz in Germany in the 1930s that led to the first synthesis of Ethylenediaminetetraacetic acid (EDTA). researchgate.net Initially developed as a substitute for citric acid in the textile industry, the potential of EDTA and its derivatives soon became apparent in a much broader context. researchgate.netresearchgate.net

Key milestones in the development and understanding of EDTA-class ligands include:

1935: Ferdinand Münz, working for I. G. Farben, synthesizes EDTA and patents the process. researchgate.net

1940s: Gerold Schwarzenbach conducts pioneering work on the complexing properties of EDTA, laying the groundwork for its use in analytical chemistry. wikipedia.orgnih.gov

World War II: Researchers in England explore the use of chelating agents as potential antidotes for poison gas. researchgate.net

Post-WWII: The United States begins large-scale production of EDTA, recognizing its effectiveness in sequestering toxic metals. researchgate.net

1953: Edetate calcium disodium (B8443419) receives its first approval for medical use in the United States, specifically for the treatment of lead poisoning. mhmedical.com

This historical progression highlights a journey from an industrial chemical to a compound with significant research and therapeutic applications.

Overview of the Current Academic Research Landscape for Edetate Calcium Disodium Monohydrate

Current academic research on this compound is diverse, extending beyond its traditional applications. Key areas of investigation include:

Analytical Chemistry: It is utilized as a pharmaceutical secondary standard and certified reference material for quality control and analytical testing. green-mountainchem.com Its well-defined stoichiometry and stability make it an excellent candidate for the standardization of analytical methods for metal ion determination.

Materials Science and Drug Delivery: Recent studies have explored the development of Edetate calcium disodium nanoparticles for targeted drug delivery. For instance, research has demonstrated the formulation of nano-sized Edetate calcium disodium dry powder inhalers, which show a significantly higher respirable fraction compared to micronized forms, suggesting potential for novel therapeutic delivery systems.

Catalysis: EDTA and its salts are being investigated for their catalytic activity in organic synthesis. One study has shown that EDTA can act as an efficient and eco-friendly catalyst for the synthesis of dicoumarol derivatives in water at room temperature. researchgate.net

Environmental Science: The chelating properties of Edetate calcium disodium are being explored for the remediation of heavy metal contamination in the environment.

These research avenues demonstrate the continued relevance and expanding utility of this compound in contemporary chemical sciences.

Scope and Key Research Objectives for In-depth Investigation

The scope of this article is to provide a detailed and focused examination of the chemical compound this compound. The key research objectives are:

To present a clear and concise overview of the fundamental principles of chelation, using this compound as a prime example.

To trace the historical development of EDTA-class ligands, leading to the synthesis and application of this compound.

To summarize the current state of academic research involving this compound, highlighting its applications in analytical chemistry, materials science, and catalysis.

To provide detailed, data-driven information through the use of interactive tables, focusing on the physicochemical properties and metal-binding characteristics of this compound.

This investigation will strictly adhere to the outlined sections, providing a thorough and scientifically accurate resource on this compound.

Detailed Research Findings

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Chemical Formula | C₁₀H₁₄CaN₂Na₂O₉ |

| Molecular Weight | 392.28 g/mol |

| Appearance | White, odorless crystalline granules or powder |

| Solubility | Freely soluble in water, practically insoluble in ethanol |

| pH (1% solution) | 6.5 - 7.5 |

| CAS Number | 23411-34-9 (hydrate) |

Data sourced from PubChem and other chemical databases.

Stability Constants of EDTA with Various Metal Ions

The stability of the complex formed between EDTA and a metal ion is a critical parameter that dictates its effectiveness as a chelating agent. The following table presents the logarithm of the stability constants (log K) for EDTA with a range of metal ions. A higher log K value indicates a more stable complex.

| Metal Ion | log K |

| Fe³⁺ | 25.1 |

| Hg²⁺ | 21.5 |

| Cu²⁺ | 18.8 |

| Ni²⁺ | 18.4 |

| Pb²⁺ | 18.0 |

| Cd²⁺ | 16.5 |

| Zn²⁺ | 16.5 |

| Co²⁺ | 16.5 |

| Fe²⁺ | 14.3 |

| Mn²⁺ | 13.9 |

| Ca²⁺ | 10.7 |

| Mg²⁺ | 8.7 |

This table illustrates why EDTA is an effective chelating agent for heavy metals like lead and mercury, as it forms significantly more stable complexes with these ions compared to essential metals like calcium and magnesium.

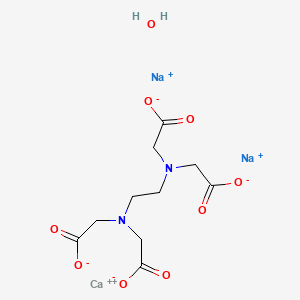

Structure

2D Structure

Properties

IUPAC Name |

calcium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Ca.2Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;+2;2*+1;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHECKPXUCKQCSH-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14CaN2Na2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, odourless crystalline granules or white to nearly white powder, slightly hygroscopic, White odorless solid; Slightly hygroscopic; [HSDB] | |

| Record name | CALCIUM DISODIUM ETHYLENEDIAMINETETRAACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Disodium calcium EDTA | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Powder. Solubility in water: at 20 °C a 0.1M solution can be prepared (pH approx 7). Pratically insoluble in organic solvents /Tetrahydrate/, Insoluble in organic solvents, Soluble in water | |

| Record name | DISODIUM CALCIUM EDTA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Powder, White powder or flakes | |

CAS No. |

304695-78-1, 62-33-9, 23411-34-9 | |

| Record name | Edetate calcium disodium monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304695781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium calcium edetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calciate(2-), [[N,N'-1,2-ethanediylbis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']-, disodium, hydrate, (OC-6-21) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calciate(2-), ((N,N'-1,2-ethanediylbis(N-((carboxy-kappaO)methyl)glycinato-kappaN,kappaO))(4-))-, disodium, monohydrate, (OC-6-21)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDETATE CALCIUM DISODIUM MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKV6BFV915 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DISODIUM CALCIUM EDTA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Derivatization of Edetate Calcium Disodium Monohydrate

Elucidation of Classical and Modern Synthetic Pathways for Edetate Calcium Disodium (B8443419) Monohydrate

The synthesis of the edetate (EDTA) ligand has evolved significantly since its discovery in the 1930s. mhmedical.com These methods produce various salts of EDTA, which can then be converted to edetate calcium disodium.

Classical Synthetic Pathways

The foundational methods for EDTA synthesis were developed in Europe and the United States and are notable for their direct approach to carboxymethylation.

Munz Synthesis: The original method, developed by Ferdinand Munz in Germany, involved the reaction of ethylenediamine (B42938) with monochloroacetic acid in the presence of a base like sodium hydroxide (B78521). umcs.plbris.ac.uk While effective, a significant drawback of this process was the contamination of the final product with sodium chloride, which was difficult to separate. umcs.plbris.ac.uk

Bersworth Synthesis: Developed in the U.S. by Frederick C. Bersworth, this pathway became a major commercial method. It is a one-step alkaline cyanomethylation process where ethylenediamine is reacted with formaldehyde (B43269) and sodium cyanide. umcs.plbris.ac.uk A primary side-reaction in this process leads to the formation of nitrilotriacetic acid (NTA) as an impurity. bris.ac.uk

Geigy's Process: This is a variation of the one-step cyanomethylation process that uses hydrogen cyanide (HCN) instead of sodium cyanide. umcs.pl While more cost-effective, the use of the highly volatile and toxic HCN makes it a more hazardous process to handle. umcs.pl

Modern Synthetic Pathways

Contemporary methods focus on improving purity, yield, and creating the specific calcium disodium salt directly.

Singer Synthesis (Two-Step Cyanomethylation): This pathway offers a significant improvement in product purity by separating the synthesis into two distinct stages. First, ethylenediamine, formaldehyde, and hydrocyanic acid are reacted to form the intermediate (ethylenedinitrilo)tetraacetonitrile (B1605831) (EDTN). This intermediate is then isolated, washed, and subsequently hydrolyzed with sodium hydroxide to yield a highly pure form of tetrasodium (B8768297) EDTA, minimizing the formation of NTA. umcs.plbris.ac.uk The tetrasodium or disodium salt can then be reacted with a calcium source.

Direct Chelation Synthesis: More recent methods focus on the direct synthesis of edetate calcium disodium from disodium edetate (Na₂EDTA). One patented method involves reacting disodium edetate with a calcium-containing compound, such as calcium carbonate or calcium chloride, in a suitable solvent like purified water. google.comgoogle.com The process typically involves heating the mixture to facilitate the reaction, followed by concentration, cooling, and crystallization to isolate the final product with a high yield. google.com For pharmaceutical applications, this can be followed by advanced purification steps like filtration through an ultra-filtration membrane for pyrogen removal and spray drying to produce a sterile bulk powder. google.com

A summary of key synthetic pathways for the EDTA ligand is presented below.

| Synthesis Method | Key Reactants | Key Features & Drawbacks |

| Munz Synthesis | Ethylenediamine, Monochloroacetic acid, NaOH | Original method; final product contaminated with NaCl. umcs.plbris.ac.uk |

| Bersworth Synthesis | Ethylenediamine, Formaldehyde, Sodium Cyanide | One-step cyanomethylation; major commercial route; NTA impurity. umcs.plbris.ac.uk |

| Geigy's Process | Ethylenediamine, Formaldehyde, Hydrogen Cyanide | Variation of Bersworth; more cost-effective but more hazardous. umcs.pl |

| Singer Synthesis | Ethylenediamine, Formaldehyde, HCN; then NaOH | Two-step process; produces high-purity EDTA salt by isolating EDTN intermediate. umcs.plbris.ac.uk |

| Direct Chelation | Disodium Edetate, Calcium Carbonate/Chloride | Modern approach for direct synthesis; high yield and purity. google.comguidechem.com |

Methodologies for Advanced Purification and Rigorous Characterization of Synthetic Intermediates and Final Products

The purity and precise characterization of edetate calcium disodium monohydrate are critical, particularly for its use in pharmaceutical and food applications. A suite of analytical techniques is employed to ensure the final product meets stringent quality standards.

Advanced Purification Methodologies

Following synthesis, crude edetate calcium disodium undergoes several purification steps:

Crystallization: This is a fundamental technique for purification. The process involves concentrating the reaction mixture and then allowing it to cool, which causes the product to crystallize out of the solution, leaving impurities behind. The resulting crystals can be washed with a solvent, such as ethanol, to remove any remaining soluble impurities. google.com

Acidification/Precipitation: In syntheses where impurities like NTA are formed, the pH of the solution can be adjusted. Acidifying the solution causes the less soluble free acid form of EDTA to precipitate, while the more soluble NTA salt remains in the solution, allowing for separation by filtration. bris.ac.uk

Chromatography: For very high purity requirements, silica (B1680970) gel column chromatography can be employed to separate the target compound from intermediates and side-products. guidechem.com

Sterile Filtration: For pharmaceutical-grade material, the aqueous solution of the purified compound is passed through specialized filters, such as hollow fiber ultrafiltration membranes with a specific molecular weight cutoff, to remove pyrogens and microorganisms before final processing steps like spray drying. google.com

Rigorous Characterization Techniques

A combination of spectroscopic and analytical methods is used to confirm the identity, purity, and quality of the final product.

| Analytical Technique | Purpose | Typical Findings/Specifications |

| Infrared (IR) Spectroscopy | Identification | The IR absorption spectrum of the sample must match that of a reference standard, confirming the presence of characteristic functional groups and the overall molecular structure. drugfuture.comuspnf.compmda.go.jp |

| Complexometric Titration | Assay (Content) | The percentage of edetate calcium disodium is determined by titrating a solution of the sample with a standardized solution of a metal ion, such as 0.01 M bismuth nitrate, using an indicator like xylenol orange. drugfuture.com |

| High-Performance Liquid Chromatography (HPLC) | Impurity Profiling | Used to detect and quantify organic impurities, most notably the limit of nitrilotriacetic acid (NTA). drugfuture.comuspnf.com |

| Atomic Absorption Spectroscopy (AAS) | Heavy Metals Test | Quantifies trace amounts of heavy metal impurities to ensure they are below the specified limit (e.g., NMT 0.002%). drugfuture.comresearchgate.net |

| pH Determination | Quality Control | The pH of a solution of the substance (e.g., 1 in 5 or 1 in 100) is measured and must fall within a specified range (typically 6.5 to 8.0). drugfuture.compmda.go.jp |

| Water Content (Karl Fischer) | Hydration State | Determines the percentage of water in the compound, which is specified to be between 5.0% and 13.0% for the monohydrate form. drugfuture.com |

| Limit Tests | Specific Impurities | Chemical tests to control for specific inorganic impurities like chlorides and to limit the amount of free disodium edetate. drugfuture.comuspnf.com |

Research into Novel Synthetic Routes and Precursor Chemistry for this compound

Research continues to explore alternative synthetic strategies for EDTA and its derivatives, aiming for greener processes, improved efficiency, or novel material properties.

Alternative Precursor Chemistry

While the cyanomethylation route remains dominant commercially, alternative, less common pathways have been investigated:

Catalytic Oxidation: One such route involves the catalytic oxidation of tetra(hydroxyethyl)ethylenediamine to produce the EDTA ligand. umcs.pl

Iminodiacetate Route: Another explored method is the reaction between ethylene (B1197577) dichloride and disodium iminodiacetate. umcs.pl These routes are not widely used commercially but represent alternative chemical approaches to the core EDTA structure.

Novel Synthetic Routes and Formulations

Modern research has shifted towards incorporating the edetate calcium disodium molecule into advanced material architectures for specific applications.

Hydrogel and Aerogel Synthesis: Novel materials have been developed by integrating edetate calcium disodium into polymer matrices. One approach involves the synthesis of an alginate/polyacrylamide hybrid hydrogel, where the chelate is part of the gel structure. guidechem.com Another advanced application is the creation of a calcium alginate-disodium ethylenediaminetetraacetate (B1237979) hybrid aerogel. researchgate.net This is achieved through chemical grafting of the EDTA molecule onto the alginate polymer backbone, followed by a vacuum-freeze-drying process. researchgate.net These materials are primarily investigated for their high affinity in adsorbing heavy metal ions from wastewater. researchgate.net

Nanoparticle Formulation: For specialized delivery, edetate calcium disodium has been formulated into nanoparticles for use in a dry powder inhaler. nih.gov This novel approach aims to provide an alternative route for the decorporation of heavy metals. The synthesis involves optimizing nanoparticle formation by carefully controlling parameters such as drug concentration, polymer solution properties, and stirring rate. The resulting nanoparticles are then characterized for their physical properties using techniques like Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), X-Ray Diffraction (XRD), and Differential Scanning Calorimetry (DSC). nih.gov

Investigation of Derivatization Strategies and Analog Synthesis for Modifying this compound Structure

The modification of the edetate calcium disodium structure is primarily focused on the synthesis of related analogs or the attachment of the EDTA molecule to larger structures, rather than altering the core chelating framework.

Synthesis of Structural Analogs

Several chelating agents that are structurally similar to EDTA have been synthesized and are used in various applications. These are considered analogs, sharing the aminopolycarboxylic acid foundation.

| Analog | Full Name | Structural Difference/Key Feature |

| DTPA | Diethylenetriaminepentaacetic acid | Contains eight metal-complexing sites (three nitrogen, five carboxylate oxygens), forming highly stable metal complexes. beloit.edu |

| HEDTA | Hydroxyethylenediaminetriacetic acid | A derivative with a hydroxyethyl (B10761427) group, it also possesses six metal-complexing sites. beloit.edu |

| EGTA | Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid | Structurally related to EDTA but exhibits a much higher selectivity and affinity for calcium ions (Ca²⁺) over magnesium ions (Mg²⁺). interchim.fr |

Derivatization Strategies

True derivatization of the edetate molecule itself is uncommon, as its high efficacy is tied to its specific hexadentate structure which allows it to form multiple stable five-membered chelate rings with a metal ion. beloit.eduinterchim.fr Instead, strategies focus on utilizing the EDTA molecule as a functional component in larger systems.

Polymer Grafting: A key derivatization strategy involves covalently attaching, or "grafting," the EDTA molecule onto a polymer backbone. For example, EDTA has been successfully grafted onto natural polymers like alginate. researchgate.net This process often uses linkers and coupling agents to form a stable bond. The resulting material (e.g., an aerogel) retains the chelating properties of EDTA but is in a solid, porous form suitable for use as an adsorbent. researchgate.net This approach modifies the physical form and application of the chelator without altering its fundamental chemical structure.

Advanced Chelation Chemistry and Molecular Interaction Dynamics of Edetate Calcium Disodium Monohydrate

Theoretical Frameworks Governing Metal Ion Chelation by Edetate Calcium Disodium (B8443419) Monohydrate

The chelation process, whereby a central metal ion is enveloped by a multidentate ligand, is governed by fundamental principles of coordination chemistry. In the case of edetate calcium disodium monohydrate, the edetate (EDTA) ligand, with its multiple donor atoms, forms a stable, water-soluble complex with metal ions. patsnap.compatsnap.com The calcium ion present in the initial compound is readily displaced by other metal ions that form more stable complexes with EDTA. patsnap.comnih.gov

Ligand Field Theory (LFT) provides a sophisticated model for understanding the electronic structure and bonding in transition metal complexes. ncert.nic.in It is an extension of Crystal Field Theory (CFT), which posits that the interaction between the central metal ion and the surrounding ligands is purely electrostatic. wikipedia.orglibretexts.orgnumberanalytics.com The ligands create an electrostatic field that removes the degeneracy of the metal's d-orbitals, splitting them into different energy levels. wikipedia.orglibretexts.orgnumberanalytics.com LFT incorporates covalent character into the metal-ligand bond, offering a more complete picture.

The ethylenediaminetetraacetate (B1237979) (EDTA) anion is a hexadentate ligand, meaning it has six donor atoms—two nitrogen atoms and four oxygen atoms from the carboxylate groups—that can coordinate with a metal ion. quora.comquora.com This allows EDTA to wrap around a central metal ion, forming a very stable, cage-like structure. quora.com For many metal ions, including Ca²⁺, the resulting complex adopts a distorted octahedral geometry. quora.comquora.comresearchgate.net

In an ideal octahedral field, the five d-orbitals split into two sets: the lower energy t₂g orbitals (dxy, dxz, dyz) and the higher energy eg orbitals (dx²-y², dz²). wikipedia.orglibretexts.orgyoutube.com The energy difference between these sets is known as the crystal field splitting energy (Δo). The magnitude of Δo is influenced by the nature of the metal ion, its oxidation state, and the ligand field strength. The stability of the complex is enhanced by the Crystal Field Stabilization Energy (CFSE), which arises from the preferential filling of the lower energy d-orbitals. wikipedia.org While Ca²⁺ is a d⁰ ion and thus has no CFSE, the principles of LFT are crucial for understanding the chelation of transition metals by edetate.

The geometry of the [M(EDTA)]ⁿ⁻ complex is often not perfectly octahedral due to the steric constraints of the ethylenediamine (B42938) backbone of the EDTA ligand. This can lead to a distorted coordination environment. youtube.com

Computational chemistry and molecular modeling have become indispensable tools for investigating the interactions of this compound at the atomic level. Molecular dynamics (MD) simulations, for instance, can simulate the dynamic behavior of the EDTA-metal complex in solution, providing insights into the coordination process and the stability of the resulting chelate. rsc.org

These computational methods allow for the calculation of various properties, such as binding energies and the exploration of the potential energy surface of the complexation reaction. For example, simulations can elucidate the role of solvent molecules and the conformational changes that occur in the EDTA ligand as it binds to a metal ion. researchgate.net

Density Functional Theory (DFT) is another powerful quantum mechanical method used to study the electronic structure and energetics of these complexes. DFT calculations can help to understand the nature of the metal-ligand bonds and predict the stability of different EDTA-metal chelates. rsc.org These theoretical studies complement experimental data and provide a deeper understanding of the chelation mechanism.

Thermodynamics of Chelation: Elucidating Stability Constants and Complex Formation Characteristics of this compound

The thermodynamics of chelation are critical for predicting the efficacy of this compound in binding specific metal ions. The stability of the formed complex is quantified by the stability constant (K).

Several experimental techniques are employed to determine the stability constants of metal-EDTA complexes.

Potentiometric Titration: This is a widely used method that involves monitoring the change in pH or metal ion concentration (using an ion-selective electrode) as a solution of the metal ion is titrated with EDTA. cost-nectar.euresearchgate.netunion.edu The titration curve provides data to calculate the stability constant. libretexts.org

Spectrophotometry: This method relies on the difference in the absorption spectra of the free metal ion, the free ligand, and the metal-ligand complex. nih.govnih.govresearchgate.net By measuring the absorbance at a specific wavelength, the concentration of the complex at equilibrium can be determined, which is then used to calculate the stability constant.

Ion-Exchange Chromatography: This technique can be used to separate the free metal ions from the metal-EDTA complexes. rsc.orgsemanticscholar.orgrsc.orgresearchgate.net By quantifying the concentrations of the species in the different fractions, the stability constant can be determined. This method is particularly useful for very stable complexes where the concentration of the free metal ion is extremely low. rsc.orgrsc.orgresearchgate.net

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change associated with the binding interaction between a metal ion and EDTA. nih.govnih.gov This provides a complete thermodynamic profile of the interaction, including the enthalpy (ΔH) and entropy (ΔS) changes, from which the stability constant (K) and Gibbs free energy (ΔG) can be calculated. nih.govnih.gov

The stability of metal-EDTA complexes is exceptionally high, a phenomenon known as the chelate effect. This effect is primarily entropic in origin; the reaction of a metal ion with a multidentate ligand like EDTA results in a significant increase in the number of free solvent molecules, leading to a large positive entropy change. libretexts.org

Table 1: Stability Constants (log K) of Selected Metal-EDTA Complexes

| Metal Ion | log K |

|---|---|

| Ca²⁺ | 10.65 quora.com |

| Mg²⁺ | 8.79 quora.com |

| Fe³⁺ | 25.1 |

| Cu²⁺ | 18.8 |

| Zn²⁺ | 16.5 |

| Pb²⁺ | 18.0 |

Note: Values are approximate and can vary with experimental conditions.

Impact of Physicochemical Parameters (e.g., pH, Ionic Strength, Solvent Environment) on the Thermodynamic Stability of this compound Complexes

The stability of metal-EDTA complexes is significantly influenced by the physicochemical conditions of the solution.

pH: The pH of the solution is a critical factor because the chelating ability of EDTA is dependent on its degree of protonation. quora.comresearchgate.netresearchgate.netyoutube.com The fully deprotonated form of EDTA (Y⁴⁻) is the most effective for chelation. youtube.comrsc.org At lower pH values, the carboxylate and amine groups of EDTA become protonated, reducing their ability to bind to metal ions and thus lowering the conditional stability constant of the complex. quora.comresearchgate.net For most divalent metal ions, chelation is most effective in neutral to alkaline solutions.

Ionic Strength: The ionic strength of the medium can affect the activity coefficients of the ions involved in the complexation equilibrium, which in turn can influence the measured stability constant. nih.govnih.govresearchgate.net Generally, an increase in ionic strength can lead to a decrease in the stability of the complex due to shielding of the electrostatic interactions.

Kinetics of Chelation: Understanding Reaction Rates and Mechanistic Pathways of this compound Complexation

The kinetics of chelation describe the speed at which a metal-EDTA complex is formed. The half-life of edetate calcium disodium in the body is relatively short, approximately 45 minutes, with the unchanged molecule being excreted. amalgam-informationen.de The mechanism of action involves the rapid and reversible binding, redistribution, and removal of metal ions. amalgam-informationen.de

The formation of a metal-EDTA complex is generally a rapid process. The reaction mechanism is thought to involve a series of steps, starting with the rapid formation of an outer-sphere complex, where the hydrated metal ion and the EDTA molecule are in close proximity. This is followed by the rate-determining step, which is the loss of the first water molecule from the inner coordination sphere of the metal ion. Subsequently, the donor atoms of the EDTA ligand progressively displace the remaining water molecules, leading to the formation of the stable chelate ring structure.

The rate of complex formation can be influenced by several factors, including the nature of the metal ion (specifically, its rate of water exchange), the pH of the solution (which affects the speciation of EDTA), and the presence of other ligands that may compete for the metal ion. researchgate.net Studies on the dissolution of minerals in the presence of EDTA suggest a surface chelation mechanism, where the chelating agent adsorbs onto the surface and attacks the metal component of the lattice. researchgate.net

Research into Reaction Pathways and Rate-Determining Steps for this compound Chelation

The fundamental mechanism of action for edetate calcium disodium (CaNa₂EDTA) is a complexation process known as chelation. patsnap.com This process involves a ligand substitution reaction where the edetate molecule, which already contains a calcium ion, exchanges it for a metal with a higher binding affinity. mhmedical.com The term "chelate" is derived from the Greek word for "claw," which aptly describes the way the ethylenediaminetetraacetic acid (EDTA) molecule grasps a metal ion, forming a stable, ring-like structure. mhmedical.com When CaNa₂EDTA is introduced into a biological system, it encounters various metal ions. patsnap.com If it encounters a heavy metal ion for which EDTA has a greater affinity than calcium, such as lead (Pb²⁺), the lead ion will displace the calcium ion from the center of the EDTA molecule. mhmedical.comnih.gov This reaction forms a new, highly stable, and water-soluble lead-EDTA complex, which can then be excreted from the body, while the displaced calcium remains. patsnap.commhmedical.com

[Ca-EDTA]²⁻ + M²⁺ ⇌ [M-EDTA]²⁻ + Ca²⁺ (where M²⁺ is a metal ion with higher affinity than Ca²⁺)

The primary source of lead chelated by CaNa₂EDTA in cases of poisoning is bone tissue. mhmedical.comnih.gov

Influence of External Variables on Chelation Kinetics and Complex Dissociation of this compound

The kinetics of chelation and the stability of the resulting metal-edetate complex are not static; they are significantly influenced by external environmental factors, most notably pH and temperature.

Influence of pH The pH of the surrounding solution has a profound effect on the chelating ability of EDTA. ncsu.edu The effectiveness of EDTA as a chelating agent is dependent on the deprotonation of its four carboxylic acid groups. nih.gov At lower pH values, these groups become protonated, which reduces the molecule's ability to bind metal ions. ncsu.edu Conversely, as the pH increases, particularly in the range of pH 8 to 10, EDTA's capacity to chelate divalent cations increases exponentially due to greater deprotonation. nih.gov

The stability of the formed metal-EDTA complex is also pH-dependent. For instance, studies on Fe-EDTA chelates have shown that the conditional dissociation constant can increase by as much as 600-fold between pH 7.7 and 9.0. researchgate.net This is attributed to the formation of mixed EDTA-hydroxy chelates that have more rapid dissociation kinetics. researchgate.net For certain applications, an alkaline environment of pH 9-10 is used to facilitate the removal of calcium and magnesium with EDTA. researchgate.net

Influence of Temperature Temperature is another critical variable affecting the stability of metal-EDTA complexes. Generally, elevated temperatures can accelerate the rate of degradation of the EDTA molecule itself. cdnsciencepub.com Studies on the thermal degradation of EDTA chelates have shown that decomposition pathways change with temperature; at lower temperatures (around 250°C), the primary degradation products are iminodiacetic acid and hydroxyethyliminodiacetic acid, while at higher temperatures, products like dimethylamine (B145610) and carbon dioxide dominate. cdnsciencepub.com

The relative stability of different metal-EDTA complexes is also influenced by temperature. One study found the order of thermal degradation rates for several divalent metal chelates to be Mg(II) > Ca(II) > Zn(II) > Fe(II) > Ni(II). cdnsciencepub.com In some complex systems, the effect of temperature can be counterintuitive. For example, the light-induced photo-reductive dissociation of Fe-EDTA chelates is more significant at colder ocean temperatures. researchgate.net Another study demonstrated a temperature-dependent effect where the addition of edetate disodium improved the stability of neomycin at temperatures above 100°C but was detrimental to its stability at 30°C. nih.gov

Studies on Specificity and Selectivity of this compound for Distinct Metal Ions

Edetate calcium disodium's therapeutic and industrial utility stems from its selective affinity for certain metal ions over others. Because the molecule is administered with calcium already bound, it preferentially targets and binds to heavy metals for which it has a higher affinity, thereby minimizing the depletion of essential calcium from the body. patsnap.comarizonanatural.com This selectivity is crucial for its function as a treatment for heavy metal poisoning. patsnap.com

Comparative Analysis of this compound's Selectivity Profile Among Various Metal Ions

The selectivity of CaNa₂EDTA is governed by the thermodynamic stability of the complexes it forms with different metal ions. The strength of this bond is quantified by the stability constant (log K). A higher log K value indicates a more stable complex and thus a higher affinity of EDTA for that particular metal ion. Edetate calcium disodium has a demonstrated higher affinity for numerous divalent and trivalent metals compared to calcium. drugs.com

The hierarchy of binding affinity allows it to effectively remove toxic heavy metals like lead, cadmium, and mercury while leaving essential minerals like calcium largely undisturbed. patsnap.comarizonanatural.com Although it is capable of chelating many metals—including zinc, iron, manganese, and copper—its most clinically significant effect, apart from lead, is on zinc levels. mhmedical.com The primary targets for chelation by CaNa₂EDTA include lead, cadmium, mercury, zinc, and aluminum. patsnap.comarizonanatural.com

The following interactive table presents the stability constants for EDTA with various metal ions, illustrating its selectivity profile. The higher the log K value, the more tightly the metal is bound.

| Metal Ion | Stability Constant (log K) |

| Nickel (Ni²⁺) | 18.5 |

| Zinc (Zn²⁺) | 16.4 |

| Iron (Fe²⁺) | 14.3 |

| Calcium (Ca²⁺) | 10.6 |

| Magnesium (Mg²⁺) | 8.8 |

| Data sourced from Motekaitis et al. (1982) as cited in a 2011 study. cdnsciencepub.com |

The data clearly shows that EDTA binds to ions like Nickel, Zinc, and Iron much more strongly than it does to Calcium, which in turn is bound more strongly than Magnesium. This quantitative difference in binding affinity is the chemical basis for the therapeutic action of edetate calcium disodium.

Research into Chemical and Structural Strategies for Modulating this compound's Ion Selectivity

Modifying the selectivity of chelating agents is an active area of research aimed at improving their efficacy and targeting specific metals more precisely. One primary strategy involves altering the chemical structure of the chelating molecule itself. For example, other chelating agents like dimercaptosuccinic acid (DMSA) and ethylene (B1197577) glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA) have different molecular structures and, consequently, different selectivity profiles compared to EDTA. researchgate.net Research has shown that EGTA has a preferential selectivity for divalent metal ions. researchgate.net Developing analogs of existing chelators, such as creating diethyl-ester versions of similar molecules, represents another approach to overcoming limitations and altering properties like bioavailability. unc.edu

A second major strategy involves incorporating the chelating agent into a larger system or material to enhance its performance. Researchers have successfully functionalized materials by attaching EDTA to them. For example, an EDTA-functionalized chitosan/polyacrylamide double network hydrogel was synthesized for the efficient removal of heavy metal ions like cadmium, copper, and lead from wastewater. acs.org Similarly, modifying metal-organic frameworks (MOFs)—crystalline porous materials—with chelating ligands is an effective strategy to improve their adsorption and separation properties for specific metal ions. acs.org These approaches create adsorbents with tailored network structures that expose more adsorption sites, enhancing accessibility and selectivity for target heavy metals. acs.org

Development and Validation of Advanced Analytical Research Methodologies for Edetate Calcium Disodium Monohydrate

Chromatographic Separations Research for Edetate Calcium Disodium (B8443419) Monohydrate

Chromatographic techniques are essential for the separation, identification, and quantification of edetate calcium disodium monohydrate from various matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. sigmaaldrich.com The development of a robust and reliable HPLC method requires careful optimization of several parameters, including the stationary phase, mobile phase composition, and detection method. ijsrset.com

A common approach for the analysis of edetate is reversed-phase HPLC using a C18 column. rjpdft.comhumanjournals.com Due to the low UV absorbance of edetate, a pre-column derivatization step is often employed to form a UV-active complex. nih.govresearchgate.net This is typically achieved by introducing a metal ion, such as iron(III) or copper(II), into the sample or mobile phase. rjpdft.comsielc.com The resulting metal-edetate complex can then be detected using a UV-Vis detector. researchgate.net

Method validation is a critical step to ensure that the developed HPLC method is suitable for its intended purpose. pharmaguideline.comnih.gov Validation parameters typically include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 3: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) ijsrset.com |

| Derivatizing Agent | Ferric Chloride or Copper Sulfate rjpdft.comsielc.com |

| Detection | UV-Vis at a specific wavelength (e.g., 254 nm, 270 nm, or 300 nm) nih.govrjpdft.comresearchgate.net |

| Flow Rate | Typically 1.0 mL/min ijsrset.com |

Table 4: Representative HPLC Validation Data

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.999 nih.gov |

| Accuracy (Recovery) | 80-120% nih.gov |

| Precision (RSD) | ≤ 2% |

| LOD | Dependent on method sensitivity |

| LOQ | Dependent on method sensitivity |

Ion Chromatography (IC) for Metal-Edetate Calcium Disodium Monohydrate Complex Analysis

Ion Chromatography (IC) is a powerful methodology for the analysis of metal-edetate calcium disodium monohydrate complexes. This technique is particularly suited for separating charged complexes from various sample matrices. The speciation of metal-EDTA complexes can be effectively determined using IC coupled with sensitive detection systems like inductively coupled plasma mass spectrometry (ICP-MS). jst.go.jpresearchgate.net This combination allows for element-specific detection, providing high sensitivity and the ability to distinguish between different metal-EDTA species.

Research has demonstrated that the separation of metal-EDTA complexes such as [Mn(EDTA)]2-, [Co(EDTA)]2-, [Ni(EDTA)]2-, [Cu(EDTA)]2-, [Zn(EDTA)]2-, [Pb(EDTA)]2-, and [Fe(EDTA)]1- can be achieved on an anion-exchange column. jst.go.jp The stability of these complexes is crucial for successful chromatographic separation. A common mobile phase for such separations includes ammonium (B1175870) phosphate (B84403) buffers at a controlled pH, for instance, 30 mM (NH4)2HPO4 at pH 7.5. jst.go.jp Under optimized conditions, these separations can be accomplished rapidly, often within 7 minutes. jst.go.jp

Chelation ion chromatography is another advanced IC technique used for determining trace levels of transition metals that form complexes with EDTA. irochelating.com This method is advantageous for samples with high concentrations of interfering alkali and alkaline earth metals, as it effectively removes them while pre-concentrating the metal analytes of interest. irochelating.com The IonPac CS5A column is noted for its improved selectivity and peak efficiency in separating transition metals as their anionic complexes with chelating agents like pyridinedicarboxylic acid (PDCA) added to the eluent. irochelating.comnih.gov

Detection limits achieved with IC-ICP-MS are typically in the low microgram-per-liter (µg/L) range, demonstrating the high sensitivity of the method. jst.go.jp For instance, ICP-MS detection limits for most metal-EDTA complexes are in the range of 0.1-0.5 µg/L. jst.go.jp The direct injection of samples without extensive matrix removal simplifies the analytical procedure, making it applicable for real-world samples. jst.go.jp Furthermore, IC with suppressed conductimetric detection has been investigated for the simultaneous determination of common inorganic anions and EDTA complexes of calcium and magnesium, showcasing the versatility of the technique. nih.gov

Table 1: Performance Characteristics of IC Methods for Metal-EDTA Complex Analysis

| Parameter | Details | Reference |

| Technique | Ion Chromatography - Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS) | jst.go.jp |

| Column | Anion-exchange column | jst.go.jp |

| Mobile Phase | 30 mM (NH4)2HPO4 at pH 7.5 | jst.go.jp |

| Analytes | [Mn(EDTA)]2-, [Co(EDTA)]2-, [Ni(EDTA)]2-, [Cu(EDTA)]2-, [Zn(EDTA)]2-, [Pb(EDTA)]2-, [Fe(EDTA)]1- | jst.go.jp |

| Detection Limits | 0.1-0.5 µg/L (exception for Fe at 15 µg/L) | jst.go.jp |

| Separation Time | < 7 minutes | jst.go.jp |

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis of this compound

Gas Chromatography (GC) is a well-established analytical technique for separating and analyzing volatile compounds. researchgate.net However, this compound is a non-volatile salt, which precludes its direct analysis by GC. To overcome this limitation, derivatization is required to convert the non-volatile analyte into a stable, volatile derivative suitable for GC analysis. irochelating.comhumanjournals.comdamascusuniversity.edu.sy

The most common derivatization strategy for EDTA involves esterification of its carboxylic acid groups. humanjournals.comuj.ac.za This is typically achieved by reacting the sample with an alcohol (such as n-butanol or methanol) in the presence of an acid catalyst like acetyl chloride. humanjournals.comresearchgate.net The resulting esters are significantly more volatile than the parent acid, allowing for their separation and detection by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. irochelating.comhumanjournals.comresearchgate.net Methyl esterification is a frequently used method. humanjournals.com

Research has demonstrated the successful determination of EDTA in various water samples using GC-based methods after derivatization. jst.go.jpresearchgate.netuj.ac.za For instance, a method involving solid-phase extraction (SPE) followed by derivatization and GC-MS analysis has been developed for determining EDTA in river water, achieving excellent recovery yields between 98.1% and 100.5%. jst.go.jpresearchgate.net Such methods can achieve low limits of detection (LOD) and quantification (LOQ), with reported values for EDTA being 2.85 µg/L and 9.51 µg/L, respectively. researchgate.net

The choice of derivatization reagent and reaction conditions is critical to ensure the reaction is complete, reproducible, and does not lead to sample loss or the formation of interfering artifacts. damascusuniversity.edu.syresearchgate.net Besides esterification, silylation has also been reported as a derivatization technique for compounds with active hydrogens, although it may be susceptible to interference from salts in certain matrices. humanjournals.com The use of a nitrogen-phosphorus specific detector (NPD) with GC can also enhance sensitivity for the nitrogen-containing EDTA derivatives. uj.ac.za

Table 2: GC-MS Method for EDTA Analysis in Water Samples

| Parameter | Details | Reference |

| Pre-treatment | Solid-Phase Extraction (SPE) | jst.go.jp |

| Derivatization | Esterification (e.g., methyl or butyl esters) | humanjournals.comresearchgate.net |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | jst.go.jpresearchgate.net |

| Retention Time | 5.773 min (for a specific method) | researchgate.net |

| Limit of Detection (LOD) | 2.85 µg/L | researchgate.net |

| Limit of Quantification (LOQ) | 9.51 µg/L | researchgate.net |

| Recovery Rate | 98.1% to 100.5% | jst.go.jpresearchgate.net |

Electrochemical Techniques for Investigating this compound

Electrochemical techniques are widely used for the study and quantification of electroactive species and complexation reactions. nih.gov These methods offer advantages such as high sensitivity, simplicity, and relatively low cost. For this compound and its complexes, electrochemical methods provide valuable insights into their redox behavior and can be adapted for quantitative analysis.

Voltammetry and Potentiometry for Redox Behavior of this compound and its Complexes

Voltammetry and potentiometry are instrumental in characterizing the redox behavior and stability of metal-EDTA complexes. The complexation of a metal ion by EDTA alters its electrochemical potential, a change that can be precisely measured. Research into the impact of calcium on the redox behavior of plutonium (Pu)-EDTA systems highlights the utility of these techniques. uj.ac.zachem-soc.simdpi.com Such studies have shown that the presence of calcium can stabilize certain oxidation states of the complexed metal, for example, by forming ternary Ca-Pu(III)-EDTA complexes that may stabilize Pu(III) over short timeframes. chem-soc.si

Square-wave voltammetry (SWV) has been successfully applied to determine EDTA species in water samples. nih.gov One method involves the formation of the Fe(EDTA) complex, which is then adsorbed onto a chitosan-coated glassy carbon electrode (GCE). The complex is subsequently reduced, and the resulting cathodic stripping peak current is proportional to the EDTA concentration. nih.gov This approach allows for a measuring range of 2.0x10⁻⁶ to 8.0x10⁻⁵ mol/L with a detection limit of 2.0x10⁻⁷ mol/L. nih.gov

Potentiometry, particularly potentiometric titration, is a classic method for studying complex formation. A calcium-ion selective electrode can be used as an indicator electrode in the potentiometric titration of calcium ions with EDTA, allowing for the determination of the endpoint of the chelation reaction. chem-soc.simt.com

Research on Ion-Selective Electrodes for this compound Detection

Ion-Selective Electrodes (ISEs) are potentiometric sensors that respond to the activity of a specific ion in a solution. wikipedia.org While ISEs for the direct measurement of the this compound complex are not common, research has focused on two main approaches: indirect detection and the use of EDTA in the electrode membrane itself.

Indirect detection is the more established method, where an ISE for a metal ion that is complexed by EDTA is used. mt.com For example, a Calcium ISE is frequently used as an indicating electrode in titrations of calcium and magnesium with EDTA. mt.com The change in the free Ca²⁺ concentration is monitored as EDTA is added, with a sharp potential change indicating the stoichiometric endpoint.

A more direct approach involves incorporating EDTA or its derivatives into the sensor's membrane as an ionophore. An ISE for Copper(II) has been developed using EDTA as the ionophore within a poly(vinyl chloride) (PVC) matrix. researchgate.net The membrane, with an optimal composition of EDTA:PVC:DOP (dioctyl phthalate) of 60:30:10, exhibited a Nernstian response to Cu²⁺ ions over a wide concentration range (1.0 × 10⁻⁵ to 1.0 × 10⁻¹ M) with a detection limit of 3.02 × 10⁻⁶ M. researchgate.net This demonstrates the feasibility of using the chelating agent itself as a key component of the selective membrane for detecting specific metal ions.

Table 3: Characteristics of a Cu(II) Ion-Selective Electrode Using EDTA Ionophore

| Parameter | Details | Reference |

| Electrode Type | Ion-Selective Electrode (ISE) | researchgate.net |

| Target Ion | Copper (II) | researchgate.net |

| Ionophore | EDTA | researchgate.net |

| Membrane Matrix | Poly(vinyl chloride) (PVC) | researchgate.net |

| Linear Range | 1.0 × 10⁻⁵ - 1.0 × 10⁻¹ M | researchgate.net |

| Nernstian Factor | 28.8 mV/decade | researchgate.net |

| Detection Limit | 3.02 × 10⁻⁶ M | researchgate.net |

| Operational pH Range | 3-7 | researchgate.net |

Development of Novel Sensor Technologies and Biosensors for this compound Quantification

The development of novel sensor and biosensor technologies is driven by the need for rapid, sensitive, and selective analytical methods. wikipedia.org While sensors specifically designed for the intact this compound complex are rare, significant research has been conducted on sensors and biosensors for EDTA or systems where EDTA plays a crucial functional role.

Electrochemical sensors have shown promise for EDTA detection. A voltammetric method using a chitosan-coated glassy carbon electrode was developed for determining EDTA species by measuring the reduction of the adsorbed Fe(EDTA) complex. nih.gov This approach demonstrates good sensitivity and has been validated against HPLC methods. nih.gov

In the realm of biosensors, EDTA is often used as a regenerating agent. For example, a novel capacitive biosensor based on synthetic phytochelatins for detecting heavy metal ions was developed where the biological sensing element could be regenerated using EDTA, allowing for the reuse of the sensor. nih.gov Similarly, in surface plasmon resonance (SPR) biosensors that use NTA-metal complexes for capturing histidine-tagged proteins, EDTA can be used to strip the metal ions from the surface, thereby regenerating the sensor for subsequent analyses. mdpi.com

More advanced sensor platforms have utilized EDTA as a chemical trigger. A stimuli-responsive Surface-Enhanced Raman Scattering (SERS) biosensor was fabricated for tetracycline (B611298) detection. nih.gov In this system, EDTA is added to dissolve a calcium carbonate microcapsule, which releases a Raman reporter molecule (4-ATP), leading to a detectable "signal-on" response. nih.gov This innovative use of EDTA's chelating ability demonstrates its potential integration into sophisticated sensor designs. These examples highlight the indirect but vital role of EDTA in the development of modern sensor technologies, paving the way for future research into sensors that could directly target the chelate complex itself.

Environmental Research Perspectives on Edetate Calcium Disodium Monohydrate and Its Derivatives

Environmental Fate and Transport of Edetate Calcium Disodium (B8443419) Monohydrate in Aqueous and Terrestrial Systems

Edetate calcium disodium monohydrate is characterized by its high solubility in water and its strong tendency to form stable, water-soluble complexes with metal ions. patsnap.commhmedical.com These properties are central to its fate and transport in the environment. Once introduced into aqueous systems, it is highly mobile and can be transported over long distances. In terrestrial systems, its mobility is also a significant factor, as it can leach from soils into groundwater. nih.gov

The persistence of this compound in the environment is a key concern. Due to its chemical structure, this compound is resistant to conventional water treatment processes and exhibits low biodegradability. nih.govnih.gov This persistence can lead to its accumulation in surface and groundwaters. researchgate.net Studies have shown that because of its low sorption to soil colloids and high solubility, there is an increased risk of its extended leaching from the soil. nih.gov The presence of this compound in aquatic environments can influence the speciation and bioavailability of heavy metals, a phenomenon discussed in more detail in section 5.4.

Biodegradation Pathways and Mechanisms of this compound in Environmental Matrices

The biodegradation of this compound is a slow process, contributing to its persistence in the environment. researchgate.net However, certain microbial communities have demonstrated the ability to degrade this compound under specific conditions. The biological degradability of ethylenediamine (B42938) derivatives like EDTA is dependent on the type and number of their substituents. nih.gov

Research indicates that the complexation of this compound with metals can influence its biodegradability. One study found that the biodegradation rate of EDTA over 28 days was 6.3%, but this rate increased by 1.8 to 2.2-fold when it was complexed with metals. mdpi.com The majority of this degradation occurred within the first seven days of the study. mdpi.com

Several bacterial strains capable of utilizing EDTA as a carbon and nitrogen source have been isolated from various environments. These microorganisms are typically aerobic, gram-negative bacteria. nih.gov For instance, a mixed bacterial culture isolated from industrial sludge and river water was found to biodegrade metal-EDTA complexes. nih.gov Another study identified Burkholderia cepacia as a bacterium capable of EDTA biodegradation.

The degradation pathway is thought to involve the initial cleavage of the C-N bond, followed by the stepwise removal of acetate (B1210297) groups. One proposed intermediate in the degradation of EDTA is ethylenediaminetriacetic acid (ED3A). researchgate.net

Several environmental factors can influence the rate of biodegradation of this compound. The presence of metal ions is crucial, as some microorganisms can only degrade the metal-EDTA complex and not the free ligand. mdpi.com

The pH of the environment also plays a significant role. The chelating ability of EDTA, which is fundamental to its interaction with metals and subsequent microbial attack, is pH-dependent, increasing as the pH rises from 8 to 10. plos.orgnih.gov Temperature is another critical factor, with studies on other biodegradable materials showing a significant increase in biodegradation rates as temperature increases. bibliotekanauki.pl For EDTA, thermal degradation in aqueous solutions has been observed at elevated temperatures, with the rate being influenced by the specific metal chelated. cdnsciencepub.comresearchgate.net

Photodegradation and Chemical Degradation Studies of this compound in Natural Systems

Abiotic degradation processes, particularly photodegradation, are considered a significant pathway for the breakdown of this compound in the environment. mdpi.com The photolysis of EDTA, especially its iron complex (Fe-EDTA), under the action of UV rays is a key abiotic decomposition mechanism. mdpi.com This process can lead to the formation of more biodegradable products, such as iminodiacetic acid (IDA) and glyoxylic acid.

The rate of photodegradation is influenced by factors such as the intensity of sunlight, the presence of photosensitizing substances in the water, and the specific metal complexed with the EDTA molecule. In one study, the degradation efficiency of EDTA using a TiO2 photocatalyst increased with temperature up to 25°C. researchgate.net

Chemical degradation, aside from photodegradation, can occur under specific conditions. For example, thermal degradation at high temperatures (above 175°C) in alkaline solutions can break down EDTA. researchgate.net The degradation products at lower temperatures in this process are primarily iminodiacetic acid and hydroxyethyliminodiacetic acid. cdnsciencepub.com

Interactions of this compound with Heavy Metals in Soil and Water Systems: Environmental Chelation Phenomena

The primary characteristic of this compound in environmental systems is its ability to chelate heavy metals. patsnap.commhmedical.compatsnap.com This process involves the formation of stable, water-soluble complexes with metal ions, which significantly increases their mobility and bioavailability in soil and water. mdpi.comnih.gov

In soil, the application of EDTA can lead to the desorption of heavy metals from the soil matrix, transferring them into the soil solution. nih.gov This enhanced mobility increases the potential for these metals to be taken up by plants or to leach into groundwater. mdpi.comnih.gov The effectiveness of metal extraction from soil by EDTA is influenced by pH. nih.gov

The chelation process is selective to some extent, with EDTA forming stronger complexes with certain heavy metals like lead, cadmium, and mercury compared to essential minerals such as calcium. patsnap.comarizonanatural.com This property is the basis for its use in chelation therapy for heavy metal poisoning. patsnap.comfarbefirma.orgnih.gov However, in an environmental context, this mobilization of toxic metals can pose a significant risk. nih.gov

Table 1: Effect of EDTA on Heavy Metal Extraction from Contaminated Soil

| Chelating Agent | Heavy Metal | Extraction Efficiency | Reference |

| EDTA | Cadmium (Cd) | High | mdpi.com |

| EDTA | Lead (Pb) | High | nih.govmdpi.com |

| EDTA | Copper (Cu) | Moderate | nih.gov |

| EDTA | Zinc (Zn) | Moderate | nih.gov |

This table is for illustrative purposes and the actual efficiency can vary based on soil type, pH, and concentration of the chelating agent.

Research into Ecotoxicological Implications of this compound in Model Environmental Organisms (excluding human health)

The introduction of this compound into the environment can have ecotoxicological consequences for various organisms. Its toxicity can be direct, or indirect through the mobilization of heavy metals.

For soil organisms, studies have shown that EDTA can be toxic. An assessment of the earthworm Eisenia fetida revealed that exposure to EDTA resulted in a significant decrease in growth and survival, with toxicity increasing with concentration and exposure duration. nih.gov Oxidative stress was also observed in the earthworms. nih.gov

In aquatic ecosystems, the ecotoxicity of EDTA has been evaluated in several model organisms. For the crustacean Daphnia magna, the toxicity of heavy metals like cadmium and copper was found to be altered in the presence of EDTA. nih.gov One study determined the 10% effective concentration (EC10) for D. magna to be 2.0 g/L for EDTA. mdpi.com For the algae Chlorella vulgaris, the EC10 was estimated to be 5.8 g/L. mdpi.com It has also been noted that EDTA can reduce copper toxicity in freshwater fish. nih.gov However, the increased mobility of heavy metals due to chelation by EDTA is a significant concern for aquatic life.

Table 2: Ecotoxicity Data for EDTA in Model Environmental Organisms

| Organism | Endpoint | Value | Reference |

| Eisenia fetida (Earthworm) | Decreased growth and survival | Concentration-dependent | nih.gov |

| Daphnia magna (Crustacean) | EC10 | 2.0 g/L | mdpi.com |

| Chlorella vulgaris (Algae) | EC10 | 5.8 g/L | mdpi.com |

EC10 (Effective Concentration 10) is the concentration that causes a 10% effect on the test organisms.

Applications of Edetate Calcium Disodium Monohydrate in Non Clinical Research and Advanced Materials Science

Utilization of Edetate Calcium Disodium (B8443419) Monohydrate as a Chemical Reagent in Laboratory Synthesis and Analytical Chemistry

In laboratory settings, edetate calcium disodium monohydrate is a versatile reagent employed in both synthesis and analysis. Its primary function stems from its identity as a chelating agent. wikipedia.org In analytical chemistry, it is widely used in complexometric titrations to determine the concentration of metal ions in a solution. libretexts.org By forming stable, water-soluble complexes with metal ions, it allows for accurate quantification. libretexts.org The compound serves as a masking agent, sequestering metal ions that could otherwise interfere with a given analysis. wikipedia.org

In chemical synthesis, this compound is used to control the reactivity of metal ions. By chelating metal catalysts, it can modulate their activity, preventing undesirable side reactions or decomposition of sensitive reagents. A synthesis method for edetate calcium disodium itself involves the reaction of disodium edetate (EDTANa2) with a calcium-containing compound like calcium carbonate in deionized water. guidechem.comgoogle.com This highlights its role in reactions where the controlled presence of calcium is required. It is also instrumental in processes where the removal of trace heavy metal impurities is necessary to ensure the purity of the synthesized product. nih.gov For instance, it is used to eliminate enzyme inhibition that can be caused by trace heavy metals in biochemical assays. nih.gov

Role of this compound in Metal Ion Sequestration for Industrial and Laboratory Processes

The capacity of this compound to sequester metal ions is fundamental to its industrial and laboratory applications. nih.gov As a stable chelate, it selectively exchanges its calcium ion for other divalent or trivalent cations that have a greater affinity for EDTA, such as lead, mercury, iron, and zinc. wikipedia.orgnih.gov This property is exploited in numerous processes to improve stability, prevent discoloration, and control chemical reactions.

In industrial settings, it is used to sequester metal ions in aqueous solutions, which is crucial in the manufacturing of cosmetics, food, and beverages to prevent degradation and maintain product quality. nih.govmrs-j.org For example, it is used in the paper and textile industry to prevent discoloration caused by metal ions. mrs-j.org In water treatment, it helps to dissolve and remove metal-containing scale. wikipedia.org Laboratory processes also benefit from its sequestering ability; it is a common component in buffers and reaction media to prevent the precipitation of metal hydroxides or salts by keeping the metal ions in a soluble, complexed form. This is particularly important in biological and biochemical research where the presence of free heavy metal ions can be toxic to cells or inhibit enzymatic reactions. nih.govnih.gov

| Industry/Process | Specific Application | Function of Edetate Calcium Disodium | Reference |

|---|---|---|---|

| Food & Beverage | Preservative, Stabilizer | Prevents discoloration and flavor loss by sequestering metal ions that catalyze oxidation. | mrs-j.org |

| Cosmetics | Stabilizer, Foaming Agent | Prevents metal accumulation on skin and hair and improves foaming properties. | mrs-j.org |

| Water Treatment | Scale Removal | Dissolves and sequesters calcium and magnesium ions to prevent and remove scale buildup. | wikipedia.org |

| Textile Industry | Dyeing Processes | Improves dyeing process by removing calcium ions from water. | mrs-j.org |

| Biochemical Research | Enzyme Assays | Inhibits metal-dependent enzymes or prevents enzyme degradation by chelating disruptive metal ions. | nih.gov |

Research on this compound in Material Synthesis and Surface Modification

The application of this compound extends into the field of materials science, where its chelating properties are leveraged for the synthesis of new materials and the modification of surfaces.

In the rapidly advancing field of nanotechnology, EDTA and its salts have been identified as crucial reagents in the synthesis of various nanomaterials. Although research often refers to EDTA generally, the principles apply to its specific salts like edetate calcium disodium. EDTA can function as a stabilizing agent, a shape-directing agent, and even a reducing agent in the fabrication of nanoparticles. For example, in the synthesis of gold (Au) nanostructures, EDTA tetrasodium (B8768297) salt has been shown to act as both a reducing and stabilizing agent, allowing for the controlled formation of nanoparticles with specific morphologies. nih.gov Similarly, EDTA has been used in the synthesis of silver nanoparticles, where it plays a role in the size and stabilization of the particles. drugs.com

Research has also explored the development of edetate calcium disodium nanoparticles themselves for specific applications. ampp.orgresearchgate.net The characterization of these nano-formulations involves techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and particle size analysis to confirm their desired physical properties. ampp.orgresearchgate.net Furthermore, EDTA-functionalized magnetic nanoparticles have been developed for the selective uptake of rare-earth elements from aqueous solutions, demonstrating high adsorption capacities due to the high surface area and the presence of the EDTA chelating groups on the nanoparticle surface. researchgate.net

| Nanomaterial | Role of EDTA/Salt | Observed Outcome | Reference |

|---|---|---|---|

| Gold (Au) Nanostructures | Reducing and Stabilizing Agent | Controlled morphology (spheres, nanowires) without toxic reagents. | nih.gov |

| Silver (Ag) Nanoparticles | Stabilizing Agent | Formation of small, stable, quasi-spherical nanoparticles. | drugs.com |

| Nitrogen-Doped Carbon Nanospheres | Surface Stabilizing Agent, Nitrogen Source | Uniform nanospheres with tunable diameters and enhanced electrocatalytic activity. | nih.gov |

| Fe3O4@EDTA-Ag Hybrid | Coating and Protective Layer | Improved surface area and catalytic activity for reduction of organic dyes. | rsc.org |

| EDTA-functionalized Magnetic Nanoparticles | Surface Functionalization | High adsorption capacity for selective uptake of rare-earth ions. | researchgate.net |

The influence of EDTA extends to the fabrication of thin films and the passivation of material surfaces. In electrochemical deposition, the addition of EDTA to the electrolyte solution can significantly alter the structure and properties of the resulting film. For instance, in the electrodeposition of nickel (Ni) films, adding EDTA to the solution can change the film's morphology from a porous structure to a compact, flat, and even amorphous structure by modifying the electrocrystallization mechanism. nih.gov Similarly, EDTA and its rare-earth metal complexes have been shown to affect titanium dioxide (TiO2) film deposition by hindering nucleation on the substrate, which in turn alters the surface morphology of the film. mrs-j.org

In the context of surface passivation, which is crucial for corrosion resistance, EDTA has been studied as an additive to enhance the protective qualities of passive films. Research on electroplated zinc surfaces found that using EDTA in a meta-aluminate passivator significantly improved the corrosion resistance, resulting in a more compact passivation film. researchgate.net Studies on carbon steel have shown that while EDTA treatment at higher temperatures (≥523 K) can form a better protective magnetite film, its effect at lower temperatures (around 473 K) may be less beneficial. ampp.org More recent work has investigated the use of EDTA-complexed tin oxide (SnO2) as an electron transport layer in perovskite solar cells, where it modifies the surface to passivate defects and enhance device efficiency and stability. rsc.org

This compound in the Development of Certified Analytical Standards and Calibrants

A critical, though less widely known, application of this compound is its use in the development of certified analytical standards. Pharmaceutical secondary standards, qualified as Certified Reference Materials (CRMs), are essential for quality control in pharmaceutical laboratories and manufacturing. mdpi.com Edetate calcium disodium is available as a United States Pharmacopeia (USP) Reference Standard and as a pharmaceutical secondary standard from various suppliers. ampp.org